Butyraldehyde 2,4-Dinitrophenylhydrazone

Description

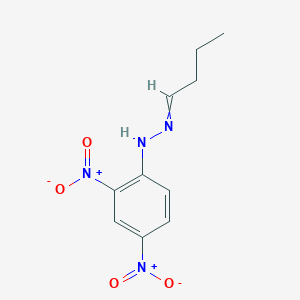

Butyraldehyde 2,4-dinitrophenylhydrazone (CAS 1527-98-6) is a derivative of butyraldehyde (CAS 123-72-8) synthesized by condensation with 2,4-dinitrophenylhydrazine (CAS 119-26-6) under acidic conditions . Its molecular formula is C₁₀H₁₂N₄O₄, with a molecular weight of 252.23 g/mol . The compound crystallizes with a melting point of 117–119°C and is commonly used as an analytical standard for detecting aldehydes via high-performance liquid chromatography (HPLC) . It is also employed in environmental and industrial odor analysis, particularly for identifying offensive aldehydes in air conditioners .

Stability studies note that it may explosively decompose under heat, shock, or friction, releasing toxic gases such as NOₓ and CO .

Properties

CAS No. |

1527-98-6 |

|---|---|

Molecular Formula |

C10H12N4O4 |

Molecular Weight |

252.23 g/mol |

IUPAC Name |

N-[(Z)-butylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C10H12N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h4-7,12H,2-3H2,1H3/b11-6- |

InChI Key |

IKGRHEWIFBFXPP-WDZFZDKYSA-N |

SMILES |

CCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Isomeric SMILES |

CCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Pictograms |

Flammable; Irritant |

Synonyms |

Butanal 2-(2,4-Dinitrophenyl)hydrazone; Butanal (2,4-Dinitrophenyl)hydrazone; Butyraldehyde (2,4-Dinitrophenyl)hydrazone; NSC 404127; |

Origin of Product |

United States |

Preparation Methods

Standard Protocol

Brady’s reagent (a saturated solution of DNPH in 2M H₂SO₄ and ethanol) is the classical method for hydrazone synthesis:

-

Reagent preparation : Dissolve 1.5 g DNPH in 20 mL ethanol and 20 mL 2M H₂SO₄.

-

Reaction : Add 0.5 mL butyraldehyde dropwise to the reagent at 0–5°C.

-

Precipitation : Yellow crystals form within 10–15 minutes.

-

Purification : Filter and recrystallize from ethanol.

Limitations and Side Reactions

-

Dehydration : High acid concentrations (>10% H₂SO₄) promote α,β-unsaturated hydrazone formation via dehydration.

-

Ethyl ether byproducts : Ethanol solvent reacts with aldehydes, forming acetals that reduce yield.

Modified Two-Step Acetal Hydrolysis and DNPH Derivatization

To circumvent side reactions, a two-step method was developed (Figure 1):

Step 1: Acetal Protection of Butyraldehyde

Butyraldehyde is protected as its diethyl acetal to prevent polymerization:

Conditions :

Step 2: Controlled Hydrolysis and DNPH Derivatization

The acetal is hydrolyzed in situ, and the liberated aldehyde reacts with DNPH:

-

Hydrolysis : Add 1.0 g acetal to 200 mL acetonitrile with 0.5% H₂SO₄ and 750 mg H₂O.

-

DNPH addition : Introduce 2.95 g DNPH and stir for 1 hour at 25°C.

-

Neutralization : Adjust to pH 7.0 with KHCO₃.

-

Isolation : Filter and wash with cold acetonitrile.

Patent-Based Optimized Synthesis of DNPH Precursor

A 2016 Chinese patent (CN105566152A) outlines an improved DNPH synthesis:

Key Innovations

-

Solvent system : Uses dimethylformamide (DMF) to enhance DNPH solubility.

-

Reaction temperature : Maintains 80–85°C to accelerate displacement of chlorine in 2,4-dinitrochlorobenzene.

-

Purification : Employs activated carbon decolorization and recrystallization from ethanol-water (3:1).

Procedure :

-

Dissolve 10 g 2,4-dinitrochlorobenzene in 50 mL DMF.

-

Add 15 mL hydrazine hydrate (80%) and reflux for 4 hours.

-

Cool, filter, and recrystallize.

Comparative Analysis of Synthesis Methods

Purification and Characterization

Recrystallization

Analytical Methods

-

HPLC : C18 column, acetonitrile-water (70:30), retention time = 8.2 min.

-

NMR : δ 1.0 (t, 3H, CH₃), δ 2.4 (m, 2H, CH₂), δ 8.2–8.8 (m, 3H, aromatic).

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Butyraldehyde 2,4-Dinitrophenylhydrazone primarily undergoes nucleophilic addition-elimination reactions. It reacts with various nucleophiles and electrophiles, leading to the formation of different derivatives .

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and other nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with strong acids may lead to the formation of substituted hydrazones, while reactions with bases may result in the formation of different derivatives .

Scientific Research Applications

BDPH is employed in biochemical assays to detect and quantify aldehydes in various biological samples. Its ability to form stable derivatives facilitates the identification of aldehyde-containing metabolites, which can be crucial for metabolic studies.

Case Study: Detection of Metabolites

In a study involving the detection of short-chain aldehydes in biological samples, BDPH was used to derivatize butyraldehyde and other related compounds. The resulting hydrazones were separated using high-performance liquid chromatography (HPLC), demonstrating BDPH's effectiveness in identifying specific metabolites in complex mixtures .

Environmental Testing

The compound has applications in environmental science, particularly for assessing aldehyde emissions from industrial processes. BDPH can be used to monitor air quality by detecting volatile organic compounds (VOCs) that include aldehydes.

Environmental Monitoring Methodology

- Sample Collection : Air samples are collected using sorbent tubes.

- Derivatization : Collected aldehydes are derivatized with BDPH.

- Analysis : The resulting hydrazones are analyzed using gas chromatography-mass spectrometry (GC-MS) to quantify the concentration of aldehydes present.

Biological Research

Research indicates that dinitrophenylhydrazones, including BDPH, may exhibit cytotoxic effects against certain cancer cell lines. While specific studies on BDPH's activity remain limited, related compounds have shown promise in cancer research.

Case Study: Cytotoxicity Assessment

A study investigated the cytotoxic effects of various dinitrophenylhydrazones on cancer cell lines. Although BDPH was not the primary focus, its structural similarities to other tested compounds suggest potential for further investigation into its biological activity .

Synthesis and Characterization

BDPH can be synthesized via the reaction of butyraldehyde with DNPH under acidic conditions. The synthesis process is crucial for obtaining pure samples for research purposes.

Synthesis Protocol

- Mix butyraldehyde with a solution of DNPH in ethanol.

- Add hydrochloric acid as a catalyst.

- Heat the mixture to facilitate reaction.

- Purify the resulting hydrazone through recrystallization from ethanol.

Mechanism of Action

The mechanism of action of Butyraldehyde 2,4-Dinitrophenylhydrazone involves nucleophilic addition-elimination reactions. The compound reacts with carbonyl groups in aldehydes and ketones, forming stable hydrazone derivatives. This reaction is facilitated by the presence of acidic or basic conditions, which promote the addition of the hydrazine to the carbonyl group and the subsequent elimination of water .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Features

Butyraldehyde 2,4-dinitrophenylhydrazone belongs to the 2,4-dinitrophenylhydrazone (DNPH) family, which shares a common hydrazone moiety (–NH–N=CH–) and nitro groups at the 2- and 4-positions of the benzene ring. This structure enables strong π-π interactions and hydrogen bonding, critical for HPLC retention and analytical detection .

Key structural analogs include:

Acetaldehyde 2,4-dinitrophenylhydrazone (CAS 1019-57-4): Smaller alkyl chain (C₂ vs. C₄), leading to lower molecular weight (210.18 g/mol) and reduced hydrophobicity .

Propionaldehyde 2,4-dinitrophenylhydrazone (CAS 725-00-8): Intermediate chain length (C₃), molecular weight 238.2 g/mol, and higher melting point (148–155°C) .

Decanal 2,4-dinitrophenylhydrazone (CAS 1527-95-3): Longer alkyl chain (C₁₀), enhancing lipophilicity and HPLC retention time .

Physical and Chemical Properties

Notes:

Biological Activity

Butyraldehyde 2,4-dinitrophenylhydrazone (BDPH) is a derivative of butyraldehyde that has garnered attention in biochemical research due to its unique properties and potential biological activities. This article explores the biological activity of BDPH, focusing on its synthesis, physical properties, applications, and relevant case studies.

This compound is synthesized by the reaction of butyraldehyde with 2,4-dinitrophenylhydrazine. The resulting compound is a yellow crystalline solid with a molecular formula of CHNO and a molecular weight of approximately 252.23 g/mol. Its melting point ranges from 117 to 119 °C, and it has a boiling point of about 401.8 °C at 760 mmHg.

Detection of Aldehydes

BDPH is primarily utilized in biochemical assays for the detection of aldehydes due to its ability to form stable derivatives. This property makes it valuable in analytical chemistry, particularly in environmental testing and the quantification of carbonyl compounds in various samples .

Analytical Methods

BDPH has been employed in various analytical methods, including high-performance liquid chromatography (HPLC), to separate and detect short-chain aldehydes. A study demonstrated the effectiveness of HPLC methods for analyzing BDPH derivatives alongside other hydrazones .

Case Studies

- Detection of Carbonyl Species : A study investigated the recovery rates of several carbonyl species, including butyraldehyde, using 2,4-dinitrophenylhydrazine-coated cartridges. The results indicated that BDPH could be effectively used to analyze atmospheric carbonyls with reliable recovery rates .

- Profiling Reactive Carbonyls : Another study developed a method for profiling lipophilic reactive carbonyls in biological samples using hydrazone derivatization techniques. This method confirmed the presence of various aldehydes in plasma samples from animal models .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and applications of BDPH compared to other dinitrophenylhydrazones:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | CHNO | Yellow crystalline solid; stable derivative formation | Cytotoxic effects against cancer cell lines |

| Acetaldehyde 2,4-Dinitrophenylhydrazone | CHNO | Shorter carbon chain; similar reactivity | Used for atmospheric carbonyl detection |

| Propanal 2,4-Dinitrophenylhydrazone | CHNO | Intermediate chain length; comparable analytical uses | Limited studies on cytotoxicity |

Q & A

Q. What are the best practices for disposing of this compound waste in compliance with environmental regulations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.